ROR|At agonist 4

Description

Overview of RORγt as a Nuclear Receptor and Transcriptional Regulator

Retinoic acid receptor-related orphan receptor gamma t (RORγt, also known as NR1F3) is a member of the nuclear receptor superfamily of transcription factors. mdpi.comresearchgate.net Structurally, like other nuclear receptors, RORγt possesses several functional domains: a variable N-terminal domain, a conserved DNA-binding domain (DBD), a flexible hinge region, and a C-terminal ligand-binding domain (LBD). mdpi.comresearchgate.net The LBD is crucial as it can bind with small molecules that modulate the receptor's function and contains a ligand-dependent activation function helix (AF2). mdpi.comacs.org

As a transcriptional regulator, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes. uniprot.orgbiorxiv.org These ROREs typically consist of a core motif 5'-AGGTCA-3' preceded by an A-T-rich sequence. acs.orguniprot.org RORγt is considered an "orphan" receptor because its endogenous ligands were not initially known, though subsequent research has identified molecules like oxysterols as natural agonists. uniprot.orgfrontiersin.orgpnas.org It can exhibit constitutive activity, meaning it can recruit coactivators to initiate gene transcription even without a bound ligand. vulcanchem.com The binding of agonist ligands enhances this activity by stabilizing a conformation of the LBD that promotes the recruitment of coactivator proteins. mdpi.comnih.gov Conversely, inverse agonists disrupt this stabilization, leading to the recruitment of corepressors and a decrease in gene transcription. mdpi.comnih.govwhiterose.ac.uk

RORγt plays a multifaceted role in various physiological processes, including immunity, the development of lymphoid tissues, and metabolism. researchgate.netuniprot.orgnih.gov Its expression is highly selective, primarily found in immune cells like thymocytes and specific T cell subsets. frontiersin.orgbiocare.netdrugdiscoverytrends.com

RORγt's Pivotal Role in T-Helper 17 (Th17) Cell Differentiation and Function

RORγt is widely recognized as the "master" transcription factor for the differentiation of T-helper 17 (Th17) cells, a subtype of CD4+ T cells. frontiersin.orgbiocare.netrupress.org This role is essential and sufficient to drive the Th17 lineage development in both humans and mice. frontiersin.org Upon activation, naive CD4+ T cells, in the presence of specific cytokines like IL-6 and TGF-β, upregulate RORγt. elsevier.es This expression of RORγt is critical for programming the cells to become Th17 cells and for the subsequent production of their signature pro-inflammatory cytokines. researchgate.netfrontiersin.orgrupress.org

The primary function of Th17 cells is mediated by the cytokines they produce, most notably Interleukin-17A (IL-17A) and IL-17F. frontiersin.orgresearchgate.net RORγt directly regulates the transcription of the Il17a and Il17f genes by binding to ROREs within their promoter and enhancer regions. uniprot.orgfrontiersin.orgelsevier.es Beyond IL-17, RORγt also controls a suite of other genes that define the Th17 phenotype and function. researchgate.netplos.orgplos.org

Table 1: Key Genes Regulated by RORγt in Th17 Cells

| Gene | Function | Reference |

|---|---|---|

| IL17A/F | Signature pro-inflammatory cytokines of Th17 cells. | plos.orgplos.orgnih.gov |

| IL23R | Receptor for IL-23, a cytokine crucial for Th17 cell expansion and maintenance. | researchgate.netplos.orgplos.org |

| CCR6 | A chemokine receptor that directs Th17 cell migration to sites of inflammation. | researchgate.netplos.orgplos.org |

| CCL20 | A chemokine, and a ligand for CCR6. | researchgate.netplos.orgnih.gov |

| IL22 | A cytokine involved in tissue inflammation and repair. | plos.orgdoi.org |

The differentiation and activity of Th17 cells are tightly regulated, as their dysregulation is implicated in the pathology of numerous autoimmune and inflammatory diseases. frontiersin.orgbiocare.netrsc.org Consequently, RORγt, as the central regulator of the Th17 pathway, has become a significant target for therapeutic intervention in these conditions. mdpi.comdoi.orgresearchgate.net

Contextualization of RORγt Agonist 4 within RORγt Modulator Research

The critical role of RORγt in Th17 cell-mediated immunity has spurred extensive research into the discovery and development of small molecules that can modulate its activity. rsc.orgresearchgate.netpatsnap.com These modulators fall into two primary categories:

Inverse Agonists: These molecules suppress the basal transcriptional activity of RORγt. They are being investigated for the treatment of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis by reducing the differentiation of pathogenic Th17 cells and their production of inflammatory cytokines. mdpi.comdoi.orgnih.govacs.org

Agonists: These molecules enhance the transcriptional activity of RORγt. They are explored for their potential in cancer immunotherapy. fudan.edu.cn The rationale is that by promoting Th17 and cytotoxic Tc17 cell activity, RORγt agonists can bolster the anti-tumor immune response. mdpi.comfudan.edu.cndoi.org

RORγt agonist 4 falls into the latter category. It is a synthetic chemical compound designed to bind to the LBD of RORγt and enhance its function as a transcriptional activator. The development of such agonists is part of a therapeutic strategy aimed at harnessing the power of the Th17 immune response for beneficial outcomes, particularly in oncology. fudan.edu.cn The discovery of novel RORγt agonists like the biaryl amide derivatives, which have shown anti-tumor efficacy in preclinical models, highlights the potential of this approach. fudan.edu.cn The research into compounds like RORγt agonist 4 contributes to a growing arsenal (B13267) of chemical tools used to probe RORγt biology and to develop new therapeutic agents. fudan.edu.cnnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| RORγt agonist 4 |

| 3-oxo-lithocholic acid |

| 7β, 27-dihydroxycholesterol (7β, 27-OHC) |

| 7α, 27-dihydroxycholesterol (7α, 27-OHC) |

| Ursolic acid |

| SR1078 |

| T0901317 |

| SR1001 |

| JTE-451 |

| ESR-114 |

| AUR-101 |

| VTP-43742 |

| LYC-55716 (Cintirorgon) |

| TMP778 |

| TMP776 |

| BMS-986251 |

| GSK805 |

| SR2211 |

| SR1555 |

Structure

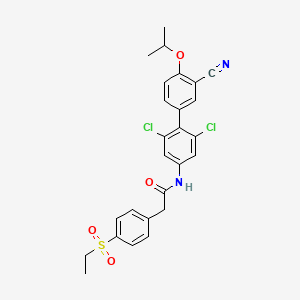

2D Structure

3D Structure

Properties

Molecular Formula |

C26H24Cl2N2O4S |

|---|---|

Molecular Weight |

531.4 g/mol |

IUPAC Name |

N-[3,5-dichloro-4-(3-cyano-4-propan-2-yloxyphenyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C26H24Cl2N2O4S/c1-4-35(32,33)21-8-5-17(6-9-21)11-25(31)30-20-13-22(27)26(23(28)14-20)18-7-10-24(34-16(2)3)19(12-18)15-29/h5-10,12-14,16H,4,11H2,1-3H3,(H,30,31) |

InChI Key |

FITHLNWDMQDPRR-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC(=C(C=C3)OC(C)C)C#N)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Rorγt Agonist 4 Action

Ligand Binding to RORγt Ligand Binding Domain (LBD)

The initial and critical step in the mechanism of action of RORγt agonist 4 is its binding to the Ligand Binding Domain (LBD) of the RORγt protein. pnas.org The RORγt LBD is a structurally conserved region among nuclear receptors that accommodates small molecule ligands. acs.org

RORγt is unique among nuclear receptors in that it possesses both a canonical, orthosteric binding site and a distinct allosteric binding site within its LBD. nih.govnih.govnih.gov The orthosteric site is the traditional ligand-binding pocket, while the allosteric site offers an alternative location for ligand interaction. acs.orgpnas.org While many synthetic ligands target the orthosteric pocket, the existence of an allosteric site provides an alternative mechanism for modulating RORγt activity. acs.orgnih.gov It has been shown that ligands can bind to both sites simultaneously, sometimes exhibiting cooperative binding where the presence of a ligand in one site influences the binding affinity of a ligand in the other. pnas.org

The binding of an agonist, such as RORγt agonist 4, to the LBD induces significant conformational changes in the receptor. nih.govmdpi.com A key event is the stabilization of Helix 12 (H12), also known as the activation-function 2 (AF-2) helix. pnas.orgmdpi.com In the agonist-bound state, H12 adopts a specific conformation that is crucial for the subsequent recruitment of coactivator proteins. nih.govmdpi.comnih.gov This stabilization is often facilitated by a network of hydrophobic interactions and hydrogen bonds between the agonist and residues within the LBD. mdpi.comnih.gov For instance, the binding of an agonist can influence the conformational state of key residues like Trp317, which in turn helps to stabilize H12. mdpi.comnih.gov

Modulation of Coactivator and Corepressor Recruitment by RORγt Agonist 4

The conformational changes induced by agonist binding directly impact the recruitment of coactivators and corepressors, which are essential for modulating the transcriptional activity of RORγt. pnas.orgnih.gov Agonist binding promotes the recruitment of coactivator proteins, such as those from the p160 steroid receptor coactivator (SRC) family, to the AF-2 surface of the LBD. nih.govnih.gov This interaction is critical for initiating the transcription of RORγt target genes. pnas.orgnih.gov Conversely, inverse agonists destabilize H12, leading to the recruitment of corepressors and subsequent repression of gene transcription. nih.govnih.gov

Transcriptional Regulation of RORγt Target Genes

By promoting the recruitment of coactivators, RORγt agonist 4 enhances the transcription of a specific set of target genes that are crucial for the function of T helper 17 (Th17) cells. nih.govnih.gov RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the regulatory regions of these target genes. nih.govfrontiersin.org

A primary consequence of RORγt activation by an agonist is the increased production of pro-inflammatory cytokines that are characteristic of Th17 cells. nih.govnih.gov These include:

Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F): These are the signature cytokines of Th17 cells and play a central role in various inflammatory responses. nih.govresearchgate.net RORγt directly regulates the transcription of the IL17A and IL17F genes. nih.govresearchgate.net

Interleukin-22 (IL-22): This cytokine is involved in tissue protection and repair but can also contribute to inflammation. nih.govnih.gov RORγt, in cooperation with other transcription factors, regulates IL22 transcription. nih.gov

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine is important for the generation of dendritic cells and has pro-inflammatory functions. nih.govnih.gov RORγt drives the production of GM-CSF in Th17 cells. nih.govnih.gov

The table below summarizes the key pro-inflammatory cytokines regulated by RORγt agonists.

| Cytokine | Primary Function in Th17-mediated Immunity | Reference |

| Interleukin-17A (IL-17A) | Pro-inflammatory, recruitment of neutrophils | nih.govresearchgate.net |

| Interleukin-17F (IL-17F) | Pro-inflammatory, often co-expressed with IL-17A | nih.govresearchgate.net |

| Interleukin-22 (IL-22) | Tissue protection and repair, pro-inflammatory | nih.govnih.gov |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Promotes dendritic cell formation, pro-inflammatory | nih.govnih.gov |

In addition to cytokines, RORγt activation also influences the expression of chemokines and their receptors, which are crucial for the migration and function of Th17 cells. nih.gov Key examples include:

CCR6: This chemokine receptor is highly expressed on Th17 cells and is essential for their migration to sites of inflammation. nih.gov RORγt regulates the expression of CCR6. nih.gov

IL-23R: The receptor for IL-23, a cytokine that is critical for the stabilization and expansion of the Th17 cell population. nih.gov RORγt directly activates the transcription of the IL23R gene. nih.gov

The table below outlines the key chemokines and receptors influenced by RORγt activation.

| Chemokine/Receptor | Role in Th17 Cell Biology | Reference |

| CCR6 | Th17 cell migration to inflammatory sites | nih.gov |

| IL-23R | Stabilization and expansion of Th17 cells | nih.gov |

Effects on Immune Checkpoint Proteins (e.g., Programmed Death-1, Cytotoxic T-Lymphocyte-Associated Protein 4, T-cell Immunoglobulin and ITIM Domain)

Activation of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt) by synthetic agonists such as RORγt agonist 4 represents a novel immunotherapeutic strategy that integrates multiple antitumor mechanisms. nih.gov A key aspect of this strategy is the modulation of co-inhibitory receptors, commonly known as immune checkpoint proteins, on the surface of T cells. aacrjournals.org By attenuating immunosuppressive signals, RORγt agonists can enhance the efficacy of the anti-tumor immune response. nih.govaacrjournals.org Research demonstrates that these agonists can downregulate the expression of several critical immune checkpoint proteins, including Programmed Death-1 (PD-1) and T-cell Immunoglobulin and ITIM Domain (TIGIT). nih.govaacrjournals.org

Programmed Death-1 (PD-1)

This downregulation of PD-1 is functionally significant. T cells treated with a RORγt agonist exhibit greater resistance to PD-L1-mediated inhibition of their proliferation and cytokine production. aacrjournals.orgresearchgate.net Importantly, the reduction in PD-1 expression is a durable effect. Tumor-specific T cells treated with RORγt agonists in vitro maintain their low PD-1 phenotype even after being transferred into a tumor-bearing host in vivo. nih.govresearchgate.net This suggests that the treatment may induce lasting epigenetic changes. researchgate.net The mechanism of this regulation appears to be indirect, as chromatin immunoprecipitation sequencing (ChIP-seq) data indicate that RORγt does not directly bind to the PD-1 gene promoter. aacrjournals.orgresearchgate.net The effect is, however, dependent on the presence of RORγt, as it is not observed in RORγt-deficient T cells. nih.govresearchgate.net

Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4)

The interaction between RORγt agonism and the CTLA-4 pathway contributes to enhanced anti-tumor immunity. nih.gov While direct modulation of CTLA-4 expression by RORγt agonists is not as extensively detailed as for PD-1, studies have demonstrated a powerful synergy when combining a RORγt agonist with a CTLA-4 checkpoint inhibitor. nih.gov In preclinical syngeneic tumor models, the administration of the RORγt agonist JG-1 together with an anti-CTLA-4 antibody resulted in synergistic tumor growth inhibition. nih.gov This suggests that RORγt agonists operate through mechanisms that are complementary to those targeted by CTLA-4 blockade, providing a rationale for combination therapies. aacrjournals.orgnih.gov

T-cell Immunoglobulin and ITIM Domain (TIGIT)

Similar to the effects on PD-1, RORγt agonists have been shown to decrease the expression of the co-inhibitory receptor TIGIT. nih.govaacrjournals.org Treatment of Th17 and Tc17 cells with these agonists leads to reduced levels of TIGIT on the cell surface. nih.govaacrjournals.org By downregulating both PD-1 and TIGIT, RORγt agonists can simultaneously relieve two key pathways that suppress T cell effector function within the tumor microenvironment. nih.gov

The table below summarizes research findings on the effects of specific RORγt agonists on immune checkpoint protein expression.

| RORγt Agonist | T Cell Type | Checkpoint Protein | Observed Effect | Source |

| LYC-54143 | Tc17 cells | PD-1 | Decreased Mean Fluorescent Intensity and percentage of PD-1+ cells. | nih.gov |

| SR0987 | Jurkat T cells | PD-1 | Decreased cell surface expression. | nih.gov |

| Generic Synthetic Agonists | Th17 and Tc17 cells | PD-1 | Decreased expression. | aacrjournals.org |

| Generic Synthetic Agonists | Th17 and Tc17 cells | TIGIT | Decreased expression. | aacrjournals.org |

| JG-1 | N/A | CTLA-4 | Synergistic anti-tumor effect when combined with anti-CTLA-4 antibody. | nih.gov |

Advanced Research Methodologies for Rorγt Agonist 4 Studies

Structural Biology Approaches

Structural biology provides an atomic-level understanding of how RORγt agonist 4 engages with its target protein, revealing the conformational changes that underpin its agonist activity.

X-ray crystallography is a pivotal technique for visualizing the three-dimensional structure of the RORγt ligand-binding domain (LBD) when complexed with a ligand. This method provides a static, high-resolution snapshot of the precise interactions between the agonist and the amino acid residues within the binding pocket. For RORγt agonists, a key structural hallmark of their mechanism is the stabilization of the activation function-2 (AF-2) helix, also known as Helix 12 (H12), in an active conformation. medchemexpress.com

The binding of an agonist is understood to stabilize a critical interaction network within the LBD known as the "agonist lock," which involves residues His479, Tyr502, and Phe506. nih.govresearchgate.net This stabilization ensures H12 is correctly positioned to form a binding surface for coactivator proteins, a crucial step for initiating gene transcription. medchemexpress.com While the development of RORγt agonist 4 was guided by structure-based drug design principles, a specific co-crystal structure of it complexed with the RORγt LBD has not been made publicly available. researchgate.netacs.org Analysis of crystal structures of other RORγt agonists reveals that they fit within the hydrophobic ligand-binding pocket and establish key contacts that lock H12 into its transcriptionally active state. nih.gov

To complement the static images provided by X-ray crystallography, molecular dynamics (MD) simulations are employed. MD simulations are computational methods that model the movements and interactions of atoms and molecules over time, providing critical insights into the conformational dynamics of the RORγt LBD upon ligand binding. medchemexpress.comumich.edu

Thermal shift assays, such as ThermoFluor, are biophysical techniques used to confirm the direct physical interaction between a ligand and its target protein. The principle of this assay is that the binding of a ligand typically increases the thermal stability of the protein. This increased stability is measured as a rise in the protein's melting temperature (Tm) or aggregation temperature (Tagg).

In the context of RORγt agonist 4, a thermal shift assay would be used to verify that the compound directly engages the RORγt LBD. The experiment involves incubating the purified RORγt LBD with the agonist and a fluorescent dye that binds to unfolded proteins. As the temperature is gradually increased, the protein begins to unfold, allowing the dye to bind and fluoresce. The temperature at which this fluorescence rapidly increases is the Tm. A positive ΔTm (an increase in the melting temperature in the presence of the ligand compared to the protein alone) provides strong evidence of direct binding.

Biochemical and Biophysical Characterization of Ligand-Receptor Interactions

Biochemical and biophysical assays are essential for quantifying the binding affinity and functional activity of RORγt agonist 4. These assays measure the direct interaction with the receptor and the subsequent functional consequence, which for an agonist is the recruitment of coactivator proteins.

Direct binding assays are designed to measure the affinity with which a ligand binds to its receptor. A common method is the competitive radioligand binding assay. In this setup, the RORγt LBD is incubated with a known radiolabeled ligand (such as 3H-25-hydroxycholesterol) and varying concentrations of the unlabeled test compound (e.g., RORγt agonist 4). nih.gov The test compound competes with the radioligand for binding to the LBD. By measuring the decrease in radioactivity bound to the receptor as the concentration of the test compound increases, one can determine the compound's binding affinity, typically expressed as an IC50 value (the concentration required to displace 50% of the radiolabeled ligand).

The definitive measure of a RORγt agonist's functional activity is its ability to promote the recruitment of coactivator proteins to the LBD. nih.gov Agonist binding stabilizes the AF-2 surface on H12, creating a groove that is recognized by coactivator proteins containing an LXXLL motif. nih.gov

A widely used method to quantify this interaction is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. nih.gov This assay measures the proximity of the RORγt LBD and a coactivator peptide (e.g., a peptide from the Steroid Receptor Coactivator 1, SRC1). The LBD is typically tagged with one FRET partner (e.g., a europium-labeled antibody) and the coactivator peptide with another (e.g., a fluorescently labeled streptavidin). When the agonist induces the binding of the coactivator peptide to the LBD, the two FRET partners are brought into close proximity, allowing energy transfer and generating a specific fluorescent signal. The potency of the agonist is determined by measuring the signal increase across a range of compound concentrations, yielding an EC50 value. For RORγt agonist 4 (also known as compound 14), this assay demonstrated potent activity. medchemexpress.com

Interactive Data Table: Coactivator Recruitment Potency of RORγt Agonists

The table below shows the potency of RORγt agonist 4 and other reference agonists in a TR-FRET coactivator recruitment assay. Potency is measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency.

| Compound Name | Assay Type | Coactivator Peptide | EC₅₀ (nM) |

| RORγt agonist 4 (Compound 14) | TR-FRET | Not Specified | 20.8 |

| LYC-54143 | TR-FRET | SRC1 | ~30 |

| LYC-53772 | TR-FRET | SRC1 | ~100 |

| Desmosterol | TR-FRET | SRC1 | ~300 |

Data for LYC-54143, LYC-53772, and Desmosterol are approximated from graphical data presented in source nih.gov. Data for RORγt agonist 4 is from source medchemexpress.com.

Genetic Modulation Techniques (e.g., siRNA knockdown, RORγt knockout models)

Genetic modulation techniques are indispensable for validating the mechanism of action of RORγt agonists. These methodologies allow researchers to specifically target the retinoic acid receptor-related orphan receptor gamma t (RORγt), encoded by the RORC gene, to confirm that the biological effects of a compound like RORγt agonist 4 are indeed mediated through this specific nuclear receptor. The two primary approaches used in this context are small interfering RNA (siRNA) knockdown and the use of RORγt knockout animal models.

siRNA Knockdown of RORγt

Small interfering RNA (siRNA) is a powerful tool used to induce transient silencing of a specific gene. In the context of RORγt agonist research, siRNAs designed to target the mRNA transcript of the RORC gene are introduced into cells, typically CD4+ T cells undergoing Th17 differentiation. plos.orgresearchgate.net This leads to the degradation of the RORγt mRNA, thereby preventing the synthesis of the RORγt protein.

By comparing the cellular response to a RORγt agonist in normal cells versus cells treated with RORγt-specific siRNA, researchers can verify the agonist's on-target activity. For instance, studies have demonstrated that transfecting human CD4+ T cells with RORγt siRNAs significantly reduces the expression of RORγt. plos.orgresearchgate.net Consequently, the expected downstream effects of RORγt activation, such as the production of IL-17A, are blunted. Research has shown a significant reduction in IL-17A transcript levels at 24 and 72 hours post-activation in cells treated with RORγt siRNA. nih.gov This approach is crucial for confirming that an agonist's ability to induce Th17 signature cytokines is dependent on the presence of its target, RORγt. nih.govspandidos-publications.com

The specificity of this technique allows for the dissection of the roles of closely related nuclear receptors. For example, by using specific siRNAs for both RORγt and RORα, studies have shown that both receptors regulate a common set of key Th17 genes, including IL-17A, IL-17F, IL-23R, and CCL20, demonstrating an overlapping function in human Th17 cell differentiation. nih.gov

Table 1: Effect of RORγt siRNA Knockdown on Key Th17 Signature Genes

| Target Gene | Finding in RORγt siRNA-Treated Human Th17 Cells |

| IL-17A | Significant reduction in mRNA levels, particularly at later stages of Th17 differentiation (e.g., 77% reduction at 24 hours). nih.gov |

| IL-17F | Expression shown to be regulated by RORγt, with knockdown leading to reduced levels. nih.gov |

| IL-23R | Expression is controlled by RORγt; levels are decreased following siRNA treatment. nih.gov |

| CCL20 | Expression is controlled by RORγt; levels are decreased following siRNA treatment. nih.gov |

| CCR6 | Expression is controlled by RORγt; levels are decreased following siRNA treatment. nih.gov |

RORγt Knockout Models

RORγt knockout (RORγt-/-) models, typically in mice, provide the most definitive evidence for the target engagement and specificity of a RORγt agonist. In these models, the Rorc gene is genetically deleted, resulting in a complete absence of the RORγt protein. nih.govplos.org These animals exhibit specific immunological characteristics, such as a profound reduction in IL-17-producing cells, including Th17 and γδ T cells. pnas.org

RORγt knockout models serve as the ultimate negative control in agonist studies. When a synthetic RORγt agonist is administered to cells or tissues derived from these animals, it should fail to elicit the biological responses observed in wild-type counterparts. This experimental paradigm has been used to validate the RORγ-dependent activity of various compounds. For example, in one study, splenocytes from wild-type mice treated with the RORγ agonist LYC-54143 showed elevated IL-17A expression. nih.gov In contrast, cells from RORγt knockout mice did not produce IL-17A, and the addition of LYC-54143 had no effect, confirming the compound's action is mediated exclusively through RORγt. nih.gov

Furthermore, these models are critical for distinguishing the effects of RORγt agonists from those of other immune modulators and for understanding the broader physiological roles of RORγt. The observation that RORγt-deficient mice are resistant to the development of certain autoimmune diseases underscores the therapeutic potential of modulating this pathway. nih.gov The effects of RORγ agonists, such as curtailing Treg formation and decreasing co-inhibitory receptor expression, were not observed in RORγt−/− T cells, highlighting the selective on-target activity of these compounds. nih.gov

Table 2: Comparative Effect of a RORγ Agonist in Wild-Type vs. RORγt Knockout Cells

| Cell Type | Treatment Condition | Key Observed Effect | Conclusion on Specificity |

| Wild-Type (C57/BL6) Splenocytes | Differentiated with TGFβ and IL-6 + RORγ agonist (LYC-54143). nih.gov | Elevated IL-17A expression. nih.gov | The agonist enhances Th17 differentiation and function. |

| RORγt Knockout (RORγ −/−) Splenocytes | Differentiated with TGFβ and IL-6 + RORγ agonist (LYC-54143). nih.gov | No IL-17A production; the agonist had no effect. nih.gov | The agonist's effect is entirely dependent on the presence of RORγt. |

Future Directions and Research Implications of Rorγt Agonist 4 and Rorγt Modulators

Elucidation of Novel Endogenous RORγt Ligands and their Physiological Roles

While RORγt was initially classified as an orphan nuclear receptor, it is now understood that its activity is modulated by endogenous ligands. nih.gov Research has identified several classes of naturally occurring molecules that act as RORγt ligands, primarily intermediates and metabolites of the cholesterol biosynthesis pathway. researchgate.net

Oxysterols, which are oxygenated derivatives of cholesterol, have been identified as potent agonists of RORγt. pnas.org Specifically, 7β,27-dihydroxycholesterol (7β,27-OHC) and 7α,27-dihydroxycholesterol (7α,27-OHC) have been shown to bind directly to the RORγt ligand-binding domain, enhancing the differentiation of Th17 cells. pnas.orgpnas.org The production of these oxysterols is dependent on the enzyme CYP27A1, and mice lacking this enzyme show a significant reduction in IL-17-producing cells, underscoring the physiological role of these ligands in immunity. pnas.orgrsc.org The physiological importance of these endogenous agonists extends to both innate and adaptive IL-17-dependent immune responses. pnas.org

Beyond oxysterols, cholesterol biosynthetic intermediates (CBIs) downstream of lanosterol (B1674476) and upstream of zymosterol (B116435) are also suggested to be physiological ligands for RORγt. nih.gov These findings suggest that an external source of a ligand is not necessary for RORγt function; rather, endogenous ligands are sufficient for its physiological roles in lymphoid tissue development. nih.gov The identification of these endogenous ligands is a critical step in understanding how RORγt is regulated by dietary factors and endogenous metabolites. nih.gov

A more recent discovery identified a lysophosphatidylethanolamine (1-18:1-LPE) as a potent endogenous activator of RORγt, highlighting a structurally distinct class of ligands beyond sterols. This finding broadens the understanding of immune regulation and presents new possibilities for therapeutic intervention.

The ongoing elucidation of these and potentially other novel endogenous RORγt ligands and their specific physiological roles is crucial. A deeper understanding of how these natural ligands modulate RORγt activity in different tissues and cellular contexts will provide critical insights for the rational design of synthetic modulators with improved efficacy and safety profiles. pnas.org

Strategies for Modulating RORγt Activity in Specific Cellular Contexts

Modulating the activity of RORγt presents a significant therapeutic opportunity for a range of diseases. Several strategies are being employed to achieve this, primarily through the development of small molecule agonists, inverse agonists, and antagonists that can be targeted to specific cellular contexts. patsnap.com

Agonists are designed to enhance the activity of RORγt, which can be beneficial in scenarios where a boosted immune response is desired, such as in cancer immunotherapy or for enhancing protective immunity against certain pathogens. patsnap.com Synthetic RORγt agonists have been shown to increase the production of pro-inflammatory cytokines like IL-17. acs.orgnih.gov

Inverse agonists and antagonists aim to suppress RORγt activity. This is a key strategy for treating autoimmune diseases where the Th17 cell pathway is overactive. patsnap.com These molecules work by binding to the RORγt protein and altering its conformation, which in turn affects its ability to bind to DNA and regulate gene expression. patsnap.com For instance, the binding of an inverse agonist can destabilize the active conformation of the receptor, leading to the recruitment of corepressors and a decrease in the transcription of inflammatory genes.

The modulation of RORγt can be achieved through binding to either the orthosteric site or an allosteric site on the ligand-binding domain. tandfonline.comresearchgate.net Orthosteric modulators directly compete with endogenous ligands, while allosteric modulators bind to a different site, inducing a conformational change that affects the receptor's activity. tandfonline.comresearchgate.net The discovery of allosteric binding sites has opened up new possibilities for developing highly specific modulators. tandfonline.com

Furthermore, post-translational modifications such as acetylation and ubiquitination also regulate RORγt function. rupress.org For example, the protein deacetylase SIRT1 has been shown to interact with and deacetylate RORγt, enhancing its transcriptional activity and promoting Th17 cell generation. rupress.org Targeting these modifying enzymes presents an alternative strategy for modulating RORγt activity in a more nuanced, cell-specific manner.

A novel therapeutic strategy involves the use of cell-transducible peptides derived from the transcription modulation domain of RORγt. nih.gov These peptides can be delivered into the nucleus and specifically inhibit RORγt-mediated gene expression without affecting general T-cell activation signals. nih.gov This approach offers a high degree of specificity for down-regulating the Th17 pathway.

Future strategies will likely focus on developing modulators with dual functionalities, for instance, compounds that act as agonists in certain immune cells to fight cancer while acting as antagonists in other tissues to prevent autoimmune-like side effects. escholarship.org

Development of Highly Selective RORγt Modulators

A significant focus of current research is the development of highly selective RORγt modulators to minimize off-target effects and improve safety profiles. The high structural plasticity of the RORγt ligand-binding pocket allows it to bind a diverse range of ligands, which has facilitated the discovery of numerous potent inhibitors. drugdiscoverytrends.com However, the hydrophobic nature of this pocket has presented challenges in identifying orally bioavailable drugs with good metabolic stability. drugdiscoverytrends.com

Several small-molecule RORγt inhibitors have progressed to preclinical and clinical development. For example, VTP-43742 demonstrated high potency for RORγt with a Ki value of 3.5 nM and over 1000-fold selectivity against the related receptors RORα and RORβ in preclinical studies. tandfonline.com Another example is GRC-39815 , a highly potent and selective RORγt inverse agonist that effectively inhibits Th17 cell differentiation and IL-17 production. tandfonline.com

The development of allosteric inhibitors represents a promising approach to achieving selectivity. These molecules bind to a site distinct from the orthosteric ligand-binding pocket, offering a different mechanism of action and potentially a better selectivity profile. plos.org

Researchers are also employing "functionality switching" strategies, where an existing inverse agonist scaffold is modified to create an agonist. This approach led to the discovery of a promising biaryl amide-based RORγt agonist, compound 14 , which exhibits potent and selective agonist activity and improved metabolic stability. nih.gov In preclinical tumor models, this compound demonstrated robust efficacy. nih.gov

Another strategy to enhance selectivity is to develop compounds that specifically inhibit RORγt-dependent gene expression during Th17 differentiation without affecting RORγt's role in other processes, such as thymocyte development. imux.com For instance, the inverse agonist IMU-935 has been shown to selectively inhibit Th17 differentiation and cytokine secretion in preclinical models without impacting thymocyte maturation, which is a critical safety consideration. imux.com

The table below summarizes some of the key RORγt modulators in development:

| Compound | Type | Key Characteristics |

| RORγt agonist 4 (compound 14) | Agonist | Potent and selective agonist with enhanced metabolic stability; demonstrated efficacy in preclinical tumor models. nih.govmedchemexpress.com |

| VTP-43742 | Inverse Agonist | High potency (Ki = 3.5 nM) and >1000-fold selectivity over RORα and RORβ. tandfonline.com |

| GRC-39815 | Inverse Agonist | Highly potent and selective; inhibits Th17 differentiation and IL-17 production. tandfonline.com |

| IMU-935 | Inverse Agonist | Potent and selective; inhibits Th17 differentiation without affecting thymocyte maturation. imux.com |

| GSK805 | Inverse Agonist | Suppresses Th17 responses, including IL-17 and IFN-γ production. escholarship.org |

| LYC-55716 (cintirorgon) | Agonist | First-in-class oral small-molecule RORγ agonist evaluated in clinical trials for metastatic cancer. researchgate.net |

Despite these advances, many preclinical and clinical candidates have been discontinued (B1498344) due to safety or efficacy issues, highlighting the ongoing need for novel chemical scaffolds and a deeper understanding of the biology of RORγt to develop safe and effective drugs. acs.org

Understanding Tissue- and Gene-Context Selectivity of RORγt Modulators

Structurally distinct RORγt antagonists have been shown to display different potencies in inhibiting inflammatory gene programs in Th17 cells versus suppressing the growth of cancer cells. escholarship.orgnih.gov For example, inverse agonists like VTP-23 and TAK828F are highly effective at inhibiting the inflammatory gene program in Th17 cells but have limited efficacy in inhibiting the growth of triple-negative breast cancer (TNBC) cells. escholarship.orgnih.gov Conversely, antagonists such as XY018 and GSK805 strongly suppress tumor cell growth but have only modest effects on cytokine expression in Th17 cells. escholarship.orgnih.gov

The underlying mechanism for this selectivity appears to be related to how these modulators affect chromatin accessibility at RORγt binding sites. escholarship.orgnih.gov For instance, the VTP-23 inhibitor was found to enhance local chromatin accessibility and the recruitment of the cholesterol master regulator SREBP2 at RORγ binding sites in TNBC cells, whereas XY018 had the opposite effect. nih.gov These findings suggest that the activities of RORγt modulators at the level of natural chromatin are a key factor in their tissue-specific actions. researchgate.netnih.gov

The expression of different RORγ isoforms also contributes to tissue selectivity. RORγ is widely expressed in tissues like the liver, adipose, and muscle, while RORγt is primarily found in immune cells. nih.gov The differential activity of a modulator in various cell types may also be influenced by post-translational modifications or interactions with other proteins that are specific to that cellular environment. nih.gov

The ability of a modulator to act as an agonist in some cellular contexts and an antagonist in others is a highly sought-after property. escholarship.org Such a dual-function modulator could, for example, enhance anti-tumor immunity while simultaneously suppressing the pro-tumorigenic effects of RORγ in cancer cells. escholarship.org A deeper understanding of the molecular mechanisms driving tissue- and gene-context selectivity is therefore essential for the future development of more effective and safer RORγt-targeting therapies. escholarship.org

Exploring RORγt Agonism in Protective Immunity and Cancer Immunotherapy

Activating RORγt with synthetic agonists is a promising strategy for enhancing protective immunity and for cancer immunotherapy. acs.orgnih.govnih.gov RORγt is a master regulator of Th17 and Tc17 cells, which are T cell subsets that can mediate potent anti-tumor responses. acs.orgnih.gov

Synthetic RORγt agonists have been shown to enhance the effector functions of these T cells by increasing the production of cytokines such as IL-17A, which has been associated with a good prognosis in some cancers. acs.org Furthermore, these agonists can augment the expression of co-stimulatory receptors and improve the survival and cytotoxic activity of T cells. aacrjournals.org

A key finding is that synthetic RORγt agonists can decrease the expression of the immune checkpoint protein PD-1 on T cells. acs.orgnih.govnih.gov This is significant because blocking the PD-1 pathway is a major strategy in cancer immunotherapy. nih.gov The ability of RORγt agonists to both enhance T cell activation and repress PD-1 suggests they could be used in combination with approved anti-PD-1 therapies to achieve a more robust anti-tumor response. nih.gov Preclinical studies have shown that combining a RORγ agonist with an anti-PD-1 antibody significantly enhanced the anti-tumor effect, leading to delayed tumor growth and prolonged survival in murine models. researchgate.net

Similarly, combining a RORγ agonist with an agonist anti-OX40 antibody also resulted in delayed tumor growth and increased survival in preclinical models. aacrjournals.org This combination therapy led to an increase in total CD4+ and CD8+ T cells within the tumor microenvironment. aacrjournals.org

The first-in-class oral RORγ agonist, LYC-55716 (cintirorgon) , has been evaluated in a Phase 1 clinical trial for adults with relapsed/refractory metastatic cancer, demonstrating a favorable safety profile and preliminary evidence of anti-tumor activity. researchgate.net

In the context of protective immunity, Th17 cells are essential for defense against extracellular bacterial and fungal infections. pnas.org The modulation of RORγt activity could therefore be harnessed to boost the immune response to these pathogens. patsnap.com For example, maternal IgA has been shown to modulate the development of RORγt-expressing regulatory T cells in the colon, which are important for protection against excessive inflammation. frontiersin.org

Investigation of RORγt Modulation in Beyond Immune Diseases (e.g., Metabolic Disorders)

The role of RORγ extends beyond the immune system, with emerging evidence linking it to the regulation of metabolism. This has opened up the possibility of targeting RORγt modulators for the treatment of metabolic disorders such as obesity, insulin (B600854) resistance, and type 2 diabetes. nih.govfrontiersin.org

RORγ has been identified as a negative regulator of adipocyte differentiation. embopress.org Mice lacking RORγ are protected from obesity-associated hyperglycemia and insulin resistance. embopress.org In these mice, the absence of RORγ leads to the formation of smaller, more insulin-sensitive adipocytes, which are better at controlling the release of free fatty acids. embopress.org In obese humans, the expression of RORγ in adipose tissue is negatively correlated with adipogenesis and insulin sensitivity, suggesting that inhibiting RORγ could be a novel therapeutic strategy for obesity-related insulin resistance. embopress.org

RORγ also plays a role in hepatic glucose and lipid metabolism. nih.govfrontiersin.org RORγ-deficient mice show improved insulin sensitivity and glucose tolerance, which is partly due to the suppression of hepatic gluconeogenesis. nih.gov Furthermore, RORγ is involved in the regulation of cholesterol metabolism. nih.gov

The link between RORγt and metabolism is also evident within the immune system itself. The differentiation of Th17 cells is critically dependent on metabolic pathways, particularly de novo lipid biosynthesis. rupress.org Enzymes involved in fatty acid synthesis can generate endogenous RORγt ligands, which in turn promote IL-17 production. rupress.org This interplay between metabolism and immune cell function suggests that modulating RORγt could have downstream effects on metabolic health.

The gut microbiota also plays a role in this complex interplay. Bile acid metabolites produced by gut bacteria can directly modulate the Th17/Treg balance by acting on RORγt. frontiersin.org For example, the bile acid metabolite dehydrolithocholic acid inhibits Th17 cell differentiation by directly binding to RORγt. frontiersin.org

These findings highlight the potential for RORγt modulators, originally developed for immune-mediated diseases, to be repurposed for the treatment of metabolic syndrome and related disorders. nih.gov

Q & A

Q. What structural features differentiate RORγt agonists (e.g., compound 4a) from inverse agonists, and how do these features influence receptor activity?

- Methodological Answer : The para-substituents on the thiazolone amide scaffold determine agonist/inverse agonist activity. Larger groups (e.g., isobutyl in 5d) occupy the hydrophobic pocket near the AF2 domain, stabilizing RORγt activation, while smaller groups (e.g., methyl in 5b) lack this interaction, resulting in inverse agonism . Co-crystallization studies (e.g., RORγt LBD bound to 5d) confirm hydrogen bonding with Arg367/Arg364 and π-π stacking interactions critical for activation .

Q. What in vitro assays are standard for evaluating RORγt agonist activity, and how are they validated?

- Methodological Answer : Common assays include:

- Reporter gene assays using RORγt-driven luciferase constructs in cell lines like HEK293T.

- Endogenous target gene quantification (e.g., glucose-6-phosphatase, FGF21) via qPCR in HepG2 cells .

- Co-crystallization to confirm binding modes and structural interactions . Validate assays by comparing results with known agonists (e.g., SR1078) and inverse agonists (e.g., TMP-778) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on RORγt agonist efficacy across different cellular models?

- Methodological Answer :

- Control variables : Standardize cell lines, culture conditions, and transfection efficiency.

- Replicate experiments with statistical rigor (e.g., t-tests, ANOVA) to assess variability .

- Cross-validate using orthogonal methods (e.g., co-crystallization for binding confirmation, ChIP-seq for target engagement) .

- Compare with literature on RORγt signaling crosstalk (e.g., IL-17 pathways) to contextualize discrepancies .

Q. What strategies optimize RORγt agonist selectivity over closely related nuclear receptors (e.g., RORα)?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents on the thiazolone amide scaffold to exploit RORγt-specific binding pockets (e.g., hydrophobic interactions near AF2) .

- Docking simulations : Use tools like AutoDock to predict selectivity based on receptor-ligand complementarity.

- Mutagenesis assays : Identify key residues (e.g., His323, Phe377) critical for RORγt-specific binding .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of RORγt agonists?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, half-life, and tissue distribution (e.g., via LC-MS/MS in murine models) .

- Dose-response studies : Use conditional knockout models to isolate RORγt-specific effects in vivo.

- Toxicity screens : Evaluate off-target effects using transcriptomics or high-throughput screening .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in RORγt agonist studies?

- Methodological Answer :

- Nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values.

- Error analysis : Include standard deviation error bars and significance testing (e.g., ANOVA for multi-group comparisons) .

- Data normalization : Use vehicle controls and internal standards (e.g., β-actin for qPCR) to reduce batch effects .

Q. How can researchers validate target engagement of RORγt agonists in complex biological systems?

- Methodological Answer :

- Cellular thermal shift assays (CETSA) : Confirm ligand-induced stabilization of RORγt.

- ChIP-seq : Verify agonist-driven recruitment of RORγt to gene promoters (e.g., IL-17 locus) .

- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled agonists) to quantify receptor occupancy .

Methodological and Ethical Considerations

Q. What are best practices for conducting a literature review on RORγt agonists to ensure rigor and relevance?

- Methodological Answer :

- Database selection : Use PubMed, Google Scholar, and Web of Science with Boolean operators (e.g., "RORγt agonist AND structure-activity") .

- Inclusion criteria : Prioritize peer-reviewed articles (last 5 years) and high-impact journals (e.g., Nature Chemical Biology).

- Critical appraisal : Evaluate experimental designs for biases (e.g., lack of controls in potency assays) .

Q. What ethical considerations apply when using AI tools (e.g., ChatGPT) to analyze RORγt agonist data?

- Methodological Answer :

Q. How can researchers leverage AI tools (e.g., Semantic Scholar) to identify gaps in RORγt agonist research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.